molecular formula C10H9NO3 B577530 (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid CAS No. 1260619-54-2

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid

Cat. No.: B577530
CAS No.: 1260619-54-2
M. Wt: 191.186
InChI Key: PQSKXCUSMBAOPA-VIFPVBQESA-N
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Description

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(benzofuran-2-YL)propanoic acid: Similar structure but with an additional methyl group.

    2-Amino-2-(benzothiophene-2-YL)acetic acid: Contains a benzothiophene ring instead of a benzofuran ring.

    2-Amino-2-(indole-2-YL)acetic acid: Contains an indole ring instead of a benzofuran ring.

Uniqueness

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid is unique due to its specific combination of a benzofuran ring and an amino acid moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

1260619-54-2

Molecular Formula

C10H9NO3

Molecular Weight

191.186

IUPAC Name

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1

InChI Key

PQSKXCUSMBAOPA-VIFPVBQESA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N

Synonyms

(2S)-2-aMino-2-benzo[d]furan-2-ylacetic acid

Origin of Product

United States

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